molecular formula C8H10N2OS B11939541 1-(4-Methylthiazol-2-yl)pyrrolidin-2-one CAS No. 37762-97-3

1-(4-Methylthiazol-2-yl)pyrrolidin-2-one

Katalognummer: B11939541
CAS-Nummer: 37762-97-3
Molekulargewicht: 182.25 g/mol
InChI-Schlüssel: SBHVIWWABYNDCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylthiazol-2-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H10N2OS. It is characterized by a pyrrolidin-2-one ring substituted with a 4-methylthiazol-2-yl group.

Vorbereitungsmethoden

The synthesis of 1-(4-Methylthiazol-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiazole with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Analyse Chemischer Reaktionen

1-(4-Methylthiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Methylthiazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a component in specialty chemicals

Wirkmechanismus

The mechanism of action of 1-(4-Methylthiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methylthiazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the thiazole ring, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

37762-97-3

Molekularformel

C8H10N2OS

Molekulargewicht

182.25 g/mol

IUPAC-Name

1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C8H10N2OS/c1-6-5-12-8(9-6)10-4-2-3-7(10)11/h5H,2-4H2,1H3

InChI-Schlüssel

SBHVIWWABYNDCX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)N2CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.